molecular formula C7H15F2O4P B1472559 Diethyl 1,1-difluoro-3-hydroxypropylphosphonate CAS No. 1225194-19-3

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate

Cat. No.: B1472559
CAS No.: 1225194-19-3
M. Wt: 232.16 g/mol
InChI Key: HPDINZIWOKSAIS-UHFFFAOYSA-N
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Description

Diethyl 1,1-difluoro-3-hydroxypropylphosphonate is a chemical compound with the molecular formula C7H15F2O4P . It has a molecular weight of 232.16 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15F2O4P/c1-3-12-14(11,13-4-2)7(8,9)5-6-10/h10H,3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 232.16 .

Scientific Research Applications

Material Science and Polymer Research

Phosphonic acids, including derivatives similar to diethyl 1,1-difluoro-3-hydroxypropylphosphonate, are utilized in the design of supramolecular materials, hybrid materials, and for the functionalization of surfaces. These compounds exhibit significant potential in the development of new materials due to their structural analogy with phosphate moieties and their coordination or supramolecular properties (Sevrain et al., 2017). Additionally, the interaction of ionic liquids with various solutes, including fluoroalkyl phosphates, provides insight into phase behavior and potential applications in separation processes and as environmentally acceptable solvents (Visak et al., 2014).

Environmental Sciences and Biodegradation

The environmental impact and biodegradation of organophosphonates, a category to which this compound belongs, have been a focus of recent studies. These substances, while stable against biological degradation, can be removed with high efficiency in wastewater treatment plants with chemical phosphate precipitation, indicating their relevance in environmental pollution and remediation efforts (Rott et al., 2018). The microbial degradation of polyfluoroalkyl chemicals, which share structural similarities with fluoroalkyl phosphonates, also provides insights into the environmental fate and potential for bioremediation of these persistent pollutants (Liu & Mejia Avendaño, 2013).

Chemical Synthesis and Fluoroalkylation

Fluoroalkylation reactions, including those involving compounds like this compound, are important in synthesizing fluorinated building blocks for pharmaceuticals, agrochemicals, and functional materials. These reactions are being developed under environmentally benign conditions, highlighting the compound's role in green chemistry and sustainable manufacturing practices (Song et al., 2018).

Properties

IUPAC Name

3-diethoxyphosphoryl-3,3-difluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F2O4P/c1-3-12-14(11,13-4-2)7(8,9)5-6-10/h10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDINZIWOKSAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CCO)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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